molecular formula C8H12ClN5 B13755568 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride

2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride

Cat. No.: B13755568
M. Wt: 213.67 g/mol
InChI Key: QPCLBSMNJWVVHR-WXIWBVQFSA-N
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Description

2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a hydrazinecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride typically involves the reaction of 3-pyridylacetaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the hydrazinecarboximidamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarboximidamide group is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-1-(2-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
  • 2-((E)-1-(4-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride
  • 2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide sulfate

Uniqueness

2-((E)-1-(3-Pyridyl)ethylidene)-1-hydrazinecarboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12ClN5

Molecular Weight

213.67 g/mol

IUPAC Name

2-[(E)-1-pyridin-3-ylethylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C8H11N5.ClH/c1-6(12-13-8(9)10)7-3-2-4-11-5-7;/h2-5H,1H3,(H4,9,10,13);1H/b12-6+;

InChI Key

QPCLBSMNJWVVHR-WXIWBVQFSA-N

Isomeric SMILES

C/C(=N\N=C(N)N)/C1=CN=CC=C1.Cl

Canonical SMILES

CC(=NN=C(N)N)C1=CN=CC=C1.Cl

Origin of Product

United States

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